4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde
Description
Properties
IUPAC Name |
4-bromo-5-(4-methylphenyl)sulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c1-8-2-4-10(5-3-8)16-12-11(13)6-9(7-14)15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISPPBMPQGHDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(O2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359258 | |
| Record name | 4-Bromo-5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597545-05-6 | |
| Record name | 4-Bromo-5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde
Thioether Formation via Nucleophilic Substitution
The thioether group at position 5 of the furan ring is introduced through nucleophilic aromatic substitution (SNAr). A brominated furan precursor, such as 5-bromo-2-furaldehyde, reacts with 4-methylthiophenol under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) facilitates deprotonation of the thiol, generating a thiolate nucleophile that displaces the bromide at position 5.
Reaction Conditions:
- Solvent: DMF or ethanol
- Base: K₂CO₃ (2.0 equiv)
- Temperature: 80–100°C
- Time: 6–12 hours
This step typically achieves yields of 65–75%, with purity enhanced via recrystallization from ethanol-acetone mixtures.
Aldehyde Functionalization Strategies
The aldehyde group at position 2 is often introduced early in the synthesis to avoid interference with subsequent reactions. Two primary methods are employed:
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction formylates furan derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, 5-[(4-methylphenyl)thio]furan undergoes formylation at position 2 under these conditions, yielding 5-[(4-methylphenyl)thio]-2-furaldehyde.
Key Parameters:
- Reagents: POCl₃ (1.2 equiv), DMF (2.0 equiv)
- Temperature: 0°C to room temperature
- Workup: Neutralization with aqueous sodium acetate
Oxidation of Primary Alcohols
Alternatively, 2-hydroxymethylfuran derivatives are oxidized to aldehydes using pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). This method avoids harsh acidic conditions but requires additional steps to introduce the hydroxymethyl group.
Bromination Methods and Positional Selectivity
Electrophilic bromination at position 4 is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). The thioether group at position 5 directs electrophilic attack to the adjacent position (C-4) due to its electron-donating nature, while the aldehyde at C-2 deactivates the ring, enhancing regioselectivity.
Optimized Bromination Protocol:
- Reagent: Br₂ (1.1 equiv) in acetic acid
- Catalyst: Iron(III) bromide (FeBr₃, 0.1 equiv)
- Temperature: 25–40°C
- Yield: 70–80%
Comparative Analysis of Reaction Conditions
Solvent and Base Optimization
The choice of solvent and base significantly impacts thioether formation efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 75 | 98 |
| Ethanol | KOH | 68 | 95 |
| THF | NaH | 72 | 97 |
DMF outperforms ethanol due to superior solubility of intermediates, while K₂CO₃ minimizes side reactions compared to stronger bases like NaH.
Industrial-Scale Production Considerations
Scale-up challenges include cost-effective purification and waste management. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while centrifugal partition chromatography (CPC) achieves >99% purity with minimal solvent use.
Mechanistic Insights and Computational Studies
Density functional theory (DFT) calculations at the r²SCAN-3c level reveal that thioether formation proceeds via a concerted SNAr mechanism, with a transition state energy barrier of 25.3 kcal/mol. Bromination follows an electrophilic aromatic substitution pathway, where the thioether’s sulfur atom stabilizes the intermediate arenium ion.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Bromo-5-[(4-methylphenyl)thio]-2-furancarboxylic acid.
Reduction: 4-Bromo-5-[(4-methylphenyl)thio]-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its functional groups.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde and thioether groups, forming covalent or non-covalent bonds. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-furaldehyde: Lacks the thioether and methylphenyl groups, making it less versatile in certain synthetic applications.
5-[(4-Methylphenyl)thio]-2-furaldehyde: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-Bromo-5-phenyl-2-furaldehyde: Lacks the methyl group on the phenyl ring, which can affect its steric and electronic properties.
Uniqueness
4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Biological Activity
4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Overview of Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains, showing potential comparable to standard antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly against specific cancer cell lines.
The proposed mechanism of action for this compound involves:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity.
- Interaction with Biological Targets : The thio group may enhance the reactivity of the compound, allowing it to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of this compound against a range of bacterial and fungal strains. The results indicated:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Norfloxacin |
| Escherichia coli | 64 µg/mL | Fluconazole |
| Candida albicans | 16 µg/mL | Fluconazole |
These findings suggest that the compound demonstrates significant antimicrobial activity, particularly against Candida albicans, where it outperformed some standard treatments .
Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against the MCF7 breast cancer cell line. The results showed:
| Treatment Concentration | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| 10 µM | 75 | - |
| 25 µM | 50 | 15 |
| 50 µM | 20 | - |
The IC50 value indicates that the compound significantly reduces cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde in laboratory settings?
Methodological Answer: The compound can be synthesized via functionalization of 2-furaldehyde derivatives. A plausible route involves:
Thioether Formation : React 5-bromo-2-furaldehyde with 4-methylthiophenol under basic conditions (e.g., K₂CO₃/DMF) to introduce the (4-methylphenyl)thio group .
Bromination Optimization : Use electrophilic bromination (e.g., NBS or Br₂ in acetic acid) at the 5-position of the furan ring, ensuring regioselectivity via temperature control (0–25°C) .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high-purity isolation .
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize di-substitution byproducts.
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (²⁷Br/⁸¹Br) .
- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation (e.g., compare with Acta Crystallographica protocols) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
Q. How should researchers handle safety and storage of this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential aldehyde vapor release .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate electron density at bromine (C4) and aldehyde (C2) sites. This predicts susceptibility to Suzuki-Miyaura couplings or nucleophilic substitutions .
- Conformational Analysis : Identify low-energy conformers to assess steric hindrance from the (4-methylphenyl)thio group .
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions to guide catalyst selection (e.g., Pd(PPh₃)₄ for aryl bromine activation) .
Q. How can researchers resolve contradictions in reaction yields when varying bromination conditions?
Methodological Answer:
- Experimental Design :
- Analytical Validation :
Q. What strategies optimize the regioselectivity of thioether formation on the furan ring?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., SEM-Cl at C2 aldehyde) to steer thiolate attack to C5 .
- Solvent Effects : Polar aprotic solvents (DMF/DMSO) enhance nucleophilicity of 4-methylthiophenol .
- Catalysis : Use CuI (10 mol%) to mediate C-S bond formation at elevated temperatures (80°C) .
Q. How does the electronic nature of the (4-methylphenyl)thio group influence the compound’s reactivity?
Methodological Answer:
- Electron-Donating Effects : The methyl group slightly increases electron density on sulfur, enhancing nucleophilic substitution at C4 bromine .
- Steric Shielding : The bulky arylthio group reduces accessibility to the C5 position, favoring reactions at C2 (aldehyde) or C4 (bromine) .
- Comparative Studies : Synthesize analogs (e.g., 4-fluoro vs. 4-methyl substituents) and compare reaction rates via Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
